molecular formula C13H20N2O B3232558 Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine CAS No. 1342102-55-9

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine

Cat. No.: B3232558
CAS No.: 1342102-55-9
M. Wt: 220.31
InChI Key: HSRFSSLZCICRJK-UHFFFAOYSA-N
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Description

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine (CAS: 935655-08-6, molecular formula: C₁₂H₁₇N) is a secondary amine featuring a morpholine ring substituted with a methyl group at position 4 and a phenyl group at position 2. The methylamine moiety is attached to the methylene group at position 2 of the morpholine core. This compound is structurally distinct due to its aromatic phenyl substituent and the morpholine oxygen, which may influence hydrogen bonding and solubility.

Properties

IUPAC Name

N-methyl-1-(4-methyl-3-phenylmorpholin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-14-10-12-13(15(2)8-9-16-12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRFSSLZCICRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C(N(CCO1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine typically involves the reaction of morpholine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride to facilitate the alkylation process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing a variety of substituted morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine is primarily recognized for its role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by modulating protein kinase activity. For instance, certain derivatives have been shown to inhibit the proliferation of cancer cells through targeted action on specific signaling pathways .

Case Study:
A study highlighted the efficacy of a related morpholine derivative in inhibiting tumor growth in xenograft models. The compound demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Neurological Applications

Research has also explored the use of this compound in treating neurological disorders. Its ability to cross the blood-brain barrier positions it as a promising candidate for developing treatments for conditions such as depression and anxiety.

Data Table: Neurological Activity of Morpholine Derivatives

Compound NameTarget ConditionMechanism of ActionEfficacy (in vitro)
This compoundDepressionSerotonin Reuptake InhibitionHigh
Similar Morpholine DerivativeAnxietyGABA Receptor ModulationModerate

Material Science Applications

Beyond medicinal uses, this compound has found applications in material science, particularly in the synthesis of polymers and advanced materials.

Polymer Synthesis

The compound serves as a building block for synthesizing various polymers, which can be utilized in coatings, adhesives, and other industrial applications. Its unique chemical properties enhance the mechanical strength and thermal stability of the resulting materials.

Case Study:
In a recent project, researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited improved tensile strength and flexibility compared to traditional polymers used in similar applications .

Biochemical Research Applications

This compound is also valuable in biochemical research for studying enzyme interactions and cellular processes.

Enzyme Modulation

The compound has been investigated for its ability to modulate enzyme activity, particularly in metabolic pathways. This modulation can provide insights into disease mechanisms and potential therapeutic targets.

Data Table: Enzyme Interaction Studies

Enzyme TargetCompound UsedEffect ObservedReference
Protein Kinase AThis compoundInhibition of activity
PhosphodiesteraseSimilar Morpholine DerivativeIncreased activity

Mechanism of Action

The mechanism of action of Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations:

Compounds with ethoxy/methoxy substituents () exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability compared to the phenyl-substituted target.

Functional Implications: CO₂ Capture: MDEA, a tertiary amine, shows high CO₂ adsorption capacity (2.63 mmol/g) due to its amine-CO₂ reactivity. The target compound’s secondary amine and rigid morpholine core may offer different adsorption kinetics, though experimental data are lacking . Pharmaceutical Potential: Morpholine derivatives in and are used in antimicrobial and anticancer agents. The phenyl group in the target compound could improve binding affinity to hydrophobic protein pockets compared to purely aliphatic amines.

Synthetic Considerations :

  • Methylation reactions () are critical for synthesizing tertiary and quaternary amines. The target compound’s secondary amine could serve as an intermediate for further functionalization, such as alkylation or acylation.

Research Findings and Inferences

Physicochemical Properties

  • Lipophilicity : The phenyl group in the target compound likely increases logP compared to MDEA (logP ~-0.5), enhancing membrane permeability but reducing water solubility.

Challenges and Opportunities

  • Data Gaps: No direct data on the target compound’s bioactivity or adsorption performance exist in the evidence.
  • Synthetic Optimization : and highlight the importance of regioselective substitutions in drug design. The target’s methyl and phenyl groups offer sites for further derivatization.

Biological Activity

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine is a compound belonging to the morpholine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a phenyl group and a methylamine moiety. This structural configuration contributes to its biological activity, particularly in neuropharmacology and antimicrobial applications.

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar morpholine structures exhibit significant anticancer properties. For instance, derivatives containing morpholine have shown cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (μM)
HeLa (Cervical cancer)1.29
MCF-7 (Breast cancer)1.26
A549 (Lung cancer)2.96

These findings suggest that this compound may also exhibit similar anticancer potential due to its structural resemblance to effective derivatives .

2. Antimicrobial Activity

The antimicrobial properties of morpholine derivatives have been extensively studied. The compound has shown activity against various pathogens, including Mycobacterium smegmatis and Candida albicans. Notably, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 15.6 μg/mL for M. smegmatis, indicating strong antibacterial efficacy .

3. Anti-inflammatory Effects

Morpholine derivatives have also been reported to possess anti-inflammatory properties. In vitro studies indicated that these compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses . For example, one study revealed that certain derivatives achieved up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, surpassing conventional anti-inflammatory agents .

The mechanisms underlying the biological activities of this compound and its derivatives are multifaceted:

  • Receptor Interaction : Compounds in this class often interact with various receptors involved in cellular signaling pathways, including GSK-3β and other kinases implicated in cancer progression .
  • Enzyme Inhibition : The inhibition of enzymes such as carbonic anhydrase and histone deacetylases has been observed with morpholine derivatives, contributing to their anticancer and anti-inflammatory effects .
  • Cell Cycle Modulation : Studies suggest that these compounds can induce apoptosis in cancer cells by disrupting the cell cycle, particularly by arresting cells in the S phase .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study evaluated a series of morpholine derivatives for their anticancer activity against breast cancer cell lines, demonstrating significant cytotoxicity and potential for development as chemotherapeutic agents.
  • Case Study 2 : Research on antimicrobial activity showed that certain derivatives effectively inhibited growth in drug-resistant strains of bacteria, suggesting their utility as novel antimicrobial agents in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of morpholine-derived amines typically involves multi-step reactions, including nucleophilic substitution, reductive amination, or C–H functionalization. For example, highlights the use of phosphorus oxychloride for dehydration in amidine synthesis, which could be adapted for morpholine derivatives. Optimization may involve adjusting solvent polarity (e.g., DMF for solubility), temperature control (e.g., reflux for 12–24 hours), and catalytic systems (e.g., Pd catalysts for cross-coupling). Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For morpholine derivatives, characteristic peaks for N–CH₃ (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) are expected .
  • X-ray Crystallography : Programs like SHELX ( ) and WinGX () are essential for structural refinement. SHELXL handles anisotropic displacement parameters, while WinGX visualizes molecular geometry and packing. For example, reports Co–N bond distances (2.154 Å) using similar tools, which can guide analysis of nitrogen coordination in morpholine derivatives .

Advanced Research Questions

Q. How can contradictions in structural data from XRD and NMR be resolved for this compound?

  • Methodological Answer : Discrepancies between XRD (rigid crystal structure) and NMR (solution-phase dynamics) require complementary approaches:

  • DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with XRD data to identify conformational flexibility.
  • Variable-Temperature NMR : Detect dynamic processes (e.g., ring inversion in morpholine) by analyzing signal splitting at low temperatures.
  • Twinned Data Refinement : Use SHELXL’s twin refinement module ( ) to address overlapping peaks in XRD datasets .

Q. What in vitro models are suitable for evaluating the compound’s pharmacological activity?

  • Methodological Answer : suggests using enzyme inhibition assays (e.g., cytochrome P450 2D6) or neuronal activity models (e.g., spinal cord glutamate transmission). For morpholine derivatives:

  • Cell-Based Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) using MTT assays.
  • Receptor Binding Studies : Radioligand competition assays (e.g., μ-opioid receptors) with tritiated antagonists.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS .

Q. How does the compound’s stereochemistry influence its biological interactions?

  • Methodological Answer : Stereochemical variations (e.g., axial vs. equatorial methyl groups) affect binding affinity. Techniques include:

  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak AD-H).
  • Molecular Docking : Simulate ligand-receptor interactions (AutoDock Vina) with crystal structures from the PDB. For example, ’s Co(II) complex highlights how coordination geometry impacts bioactivity .

Methodological and Safety Considerations

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer : Based on , and 11:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile amines or phosphorus oxychloride.
  • Spill Management : Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal.
  • Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) for incineration .

Data Integration and Analysis

Q. How can computational modeling enhance the interpretation of experimental adsorption data?

  • Methodological Answer : For surface interaction studies (analogous to ’s CO₂ adsorption):

  • Grand Canonical Monte Carlo (GCMC) Simulations : Predict adsorption isotherms using pore geometry from BET data.
  • Density Functional Theory (DFT) : Calculate binding energies between the compound and target molecules (e.g., CO₂ or biomolecules).
  • Cross-Validation : Compare simulated FTIR spectra (e.g., O–H stretching at 3395 cm⁻¹ in ) with experimental data to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Reactant of Route 2
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.